N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1115371-13-5
VCID: VC4765695
InChI: InChI=1S/C26H27FN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32)
SMILES: CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C26H27FN4O2S
Molecular Weight: 478.59

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1115371-13-5

Cat. No.: VC4765695

Molecular Formula: C26H27FN4O2S

Molecular Weight: 478.59

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1115371-13-5

Specification

CAS No. 1115371-13-5
Molecular Formula C26H27FN4O2S
Molecular Weight 478.59
IUPAC Name N-(4-fluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C26H27FN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32)
Standard InChI Key XXIDQRWVZXBGPG-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F

Introduction

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C26H27FN4O2S and a molecular weight of 478.6 g/mol . This compound belongs to a class of molecules that incorporate a pyrrolo[3,2-d]pyrimidine core, which is known for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions, cyclization, and substitution reactions. While specific synthesis details for this compound are not readily available, similar compounds are often prepared using commercially available starting materials and reagents, such as amines, aldehydes, and halides .

Future Research Directions

Given the potential biological activities associated with pyrrolo[3,2-d]pyrimidine derivatives, further research on this compound could focus on its synthesis optimization, biological evaluation, and structure-activity relationship studies. Techniques such as molecular docking and in vitro assays could provide insights into its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator